molecular formula C11H8ClNOS B1615198 2-Chloro-3-(3-methyl-2-thenoyl)pyridine CAS No. 760192-99-2

2-Chloro-3-(3-methyl-2-thenoyl)pyridine

Cat. No. B1615198
CAS RN: 760192-99-2
M. Wt: 237.71 g/mol
InChI Key: NJINBRWBUJJELI-UHFFFAOYSA-N
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Description

“2-Chloro-3-(3-methyl-2-thenoyl)pyridine” is a chemical compound with the molecular formula C11H8ClNOS and a molecular weight of 237.71 g/mol . It is an intermediate of medicine and agricultural chemicals .


Synthesis Analysis

The synthesis of pyridine derivatives like “2-Chloro-3-(3-methyl-2-thenoyl)pyridine” often involves cross-coupling reactions such as the Suzuki-Miyaura reaction . Other methods include the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(3-methyl-2-thenoyl)pyridine” consists of a pyridine ring substituted with a chlorine atom and a 3-methyl-2-thenoyl group .


Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with aryl bromides . They can also undergo direct C-4-H alkylation with alkyl halides .


Physical And Chemical Properties Analysis

“2-Chloro-3-(3-methyl-2-thenoyl)pyridine” has a density of 1.331g/cm3 and a boiling point of 355.6ºC at 760 mmHg .

Scientific Research Applications

Agrochemical Industry

2-Chloro-3-(3-methyl-2-thenoyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are used in the protection of crops from pests. The unique combination of the pyridine moiety with other functional groups contributes to the development of novel pesticides that offer effective pest control with potentially lower environmental impact .

Pharmaceutical Development

This compound serves as a precursor in the pharmaceutical industry for the development of drugs with trifluoromethylpyridine as a structural motif. This group is found in several pharmaceutical products, indicating the importance of such intermediates in medicinal chemistry .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, 2-Chloro-3-(3-methyl-2-thenoyl)pyridine derivatives are also utilized in veterinary medicine. The incorporation of this compound into veterinary drugs can enhance their efficacy and safety profile for animal health care .

Synthesis of Fluorinated Compounds

The compound is involved in the synthesis of fluorinated organic chemicals, which are increasingly important due to their unique effects on the biological activities and physical properties of compounds. These fluorinated compounds have a wide range of applications, including in the development of new materials .

Green Chemistry

The derivatives of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine are valuable in the field of green chemistry. They can be synthesized in a more environmentally friendly manner, reducing waste and avoiding extensive work-up procedures, which aligns with the principles of sustainable chemistry .

Flow Chemistry

In flow chemistry, this compound can be used to produce methylated pyridines through a continuous flow method. This approach offers advantages over traditional batch processes, such as shorter reaction times, increased safety, and reduced waste, making it a valuable method in industrial chemistry .

Future Directions

The future directions for “2-Chloro-3-(3-methyl-2-thenoyl)pyridine” and similar compounds could involve their use in the synthesis of active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of pyridine derivatives make them valuable in these industries .

properties

IUPAC Name

(2-chloropyridin-3-yl)-(3-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7-4-6-15-10(7)9(14)8-3-2-5-13-11(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJINBRWBUJJELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641778
Record name (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

760192-99-2
Record name (2-Chloro-3-pyridinyl)(3-methyl-2-thienyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760192-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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